7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid 7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a triterpenoid.
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a natural product found in Ganoderma lucidum with data available.
Brand Name: Vulcanchem
CAS No.: 97653-94-6
VCID: VC14562351
InChI: InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)
SMILES:
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid

CAS No.: 97653-94-6

Cat. No.: VC14562351

Molecular Formula: C30H42O8

Molecular Weight: 530.6 g/mol

* For research use only. Not for human or veterinary use.

7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid - 97653-94-6

Specification

CAS No. 97653-94-6
Molecular Formula C30H42O8
Molecular Weight 530.6 g/mol
IUPAC Name 6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid
Standard InChI InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38)
Standard InChI Key LCIUOVOXWPIXOR-UHFFFAOYSA-N
Canonical SMILES CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
Melting Point 201 - 203 °C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Synonyms

The compound’s IUPAC name, 6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid , reflects its intricate tetracyclic framework. Common synonyms include Ganoderic acid D2, Ganoderic acid M, and 97653-94-6 . Its stereochemistry is specified as (7β,12β)-7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid , emphasizing the spatial orientation of hydroxyl and ketone groups critical to its interactions.

Molecular and Physicochemical Properties

Key properties include:

PropertyValue
Molecular formulaC30H42O8C_{30}H_{42}O_8
Molecular weight530.6 g/mol
CAS Registry Number97653-94-6
ChEBI IDCHEBI:183522
HMDB IDHMDB0033023
SolubilityLikely polar due to hydroxyl/ketone groups

The compound’s SMILES string, CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C , encodes its functional groups and branching pattern.

Structural Analysis and Stereochemical Considerations

Core Lanostane Skeleton

The molecule derives from the lanostane triterpene skeleton, characterized by a tetracyclic system (cyclopenta[a]phenanthrene) with methyl groups at C4, C10, C13, and C14 . Oxidation at C3, C11, C15, and C23 introduces ketone groups, while hydroxylation at C7 and C12 enhances polarity . The Δ⁸ double bond between C8 and C9 introduces rigidity to the structure .

Challenges in 3D Conformation

PubChem notes that 3D conformer generation is hindered by "too many undefined stereo centers" , complicating computational modeling. The (7β,12β) configuration suggests axial hydroxyl groups, which may influence hydrogen-bonding interactions in biological systems.

Natural Occurrence and Biosynthetic Context

Source Organism: Ganoderma lucidum

The compound is a secondary metabolite of G. lucidum, a basidiomycete fungus revered in traditional medicine . Triterpenoids like Ganoderic acid D2 accumulate in the mushroom’s fruiting bodies and spores, often constituting 0.3–0.4% of dry weight .

Biosynthetic Pathway

Lanostane triterpenes arise from the mevalonate pathway, where squalene cyclizes into lanosterol. Subsequent oxidations by cytochrome P450 enzymes introduce hydroxyl and ketone groups . The exact enzymes responsible for C7/C12 hydroxylation in Ganoderic acid D2 remain uncharacterized.

Pharmacological and Biochemical Significance

Anti-Inflammatory Activity

Hydroxyl groups at C7 and C12 are hypothesized to suppress NF-κB signaling, a pathway central to inflammation . In murine macrophages, Ganoderic acid DM (a structural analog) reduces NO production by 58% at 10 μM .

Metabolic Stability

Analytical Characterization

Spectroscopic Identification

  • NMR: PubChem’s 2D structure aligns with Baoji Herbest’s NMR data confirming cyclopenta[a]phenanthrene signals .

  • Mass Spectrometry: The molecular ion [M-H]⁻ at m/z 529.6 matches the theoretical mass .

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